

# A Meta-Analysis of Infliximab for Ankylosing Spondylitis: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Inflexin*

Cat. No.: *B1251215*

[Get Quote](#)

This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy and safety of Infliximab for the treatment of ankylosing spondylitis (AS). It is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against other biologic treatments and placebo. The data is compiled from multiple systematic reviews and network meta-analyses to provide a robust overview of Infliximab's performance.

## Mechanism of Action: Targeting TNF- $\alpha$

Ankylosing spondylitis is a chronic inflammatory disease primarily affecting the spine.<sup>[1]</sup> A key inflammatory cytokine involved in its pathogenesis is tumor necrosis factor-alpha (TNF- $\alpha$ ).<sup>[2]</sup> An overproduction of TNF- $\alpha$  leads to inflammation that can result in pain, stiffness, and potential damage to bones and cartilage.<sup>[3]</sup>

Infliximab is a chimeric monoclonal antibody that works by specifically binding to and neutralizing TNF- $\alpha$ .<sup>[3][4]</sup> This action blocks TNF- $\alpha$  from binding to its receptors, thereby inhibiting the downstream inflammatory cascade.<sup>[2][4]</sup> By modulating this pathway, Infliximab effectively reduces the inflammatory response, alleviates symptoms, and can slow the progression of joint damage in patients with ankylosing spondylitis.<sup>[2][3]</sup>

## Infliximab's Mechanism of Action in Ankylosing Spondylitis

[Click to download full resolution via product page](#)

Infliximab neutralizes TNF- $\alpha$ , preventing cellular inflammation.

## Experimental Protocols

The data presented in this guide are derived from meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is outlined below.

1. Meta-Analysis Workflow: Systematic reviews and meta-analyses are conducted following a predefined protocol to ensure comprehensive and unbiased results.[\[5\]](#)[\[6\]](#)[\[7\]](#) The process involves identifying all relevant trials, extracting data, and statistically combining the results to generate a quantitative estimate of treatment effectiveness.[\[7\]](#)[\[8\]](#)

## General Workflow of a Clinical Meta-Analysis

[Click to download full resolution via product page](#)

A structured workflow ensures rigorous and transparent meta-analysis.

2. Clinical Trial Design and Endpoints: The included studies were primarily double-blind, placebo-controlled RCTs.[9][10] Patients with active ankylosing spondylitis who had an inadequate response to conventional therapies were typically enrolled.[10]

- Intervention: Patients received intravenous infusions of Infliximab (typically 5 mg/kg) or a placebo at specified intervals (e.g., weeks 0, 2, 6, 12, and 18).[11]
- Primary Efficacy Endpoints: The primary measures of efficacy are standardized assessment criteria:
  - ASAS20/40: A 20% or 40% improvement in the Assessment of SpondyloArthritis international Society criteria. This is a composite index measuring disease activity.[12][13]
  - BASDAI (Bath Ankylosing Spondylitis Disease Activity Index): A patient-reported outcome measuring fatigue, spinal and peripheral joint pain, localized tenderness, and morning stiffness.[9][14]
  - BASFI (Bath Ankylosing Spondylitis Functional Index): A patient-reported outcome assessing the degree of functional limitation.[9][15]
- Safety Endpoints: The occurrence of adverse events (AEs) and serious adverse events (SAEs) was monitored to compare the safety profiles of the treatments.[13]

## Quantitative Data Summary

The following tables summarize the efficacy and safety data for Infliximab in comparison to placebo and other biologic agents used in the treatment of ankylosing spondylitis.

Table 1: Efficacy of Infliximab vs. Placebo and Other Biologics (ASAS20 Response)

This table presents the Odds Ratio (OR) for achieving an ASAS20 response. An OR greater than 1.0 indicates a higher likelihood of response with the active treatment compared to placebo.

| Treatment                                                                                               | Timepoint | Odds Ratio (OR) vs. Placebo | 95% Confidence Interval (CI) |
|---------------------------------------------------------------------------------------------------------|-----------|-----------------------------|------------------------------|
| Infliximab                                                                                              | Week 12   | 6.74                        | 3.81 – 11.3                  |
| Infliximab-Biosimilar                                                                                   | Week 12   | 6.39                        | 2.75 – 12.78                 |
| Golimumab                                                                                               | Week 12   | 5.70                        | 2.88 – 10.44                 |
| Adalimumab                                                                                              | Week 12   | 4.81                        | -                            |
| Etanercept                                                                                              | Week 12   | 4.35                        | -                            |
| Infliximab                                                                                              | Week 24   | 7.20                        | 3.68 – 13.19                 |
| Infliximab-Biosimilar                                                                                   | Week 24   | 6.25                        | 2.55 – 13.14                 |
| Adalimumab                                                                                              | Week 24   | 4.81                        | -                            |
| Etanercept                                                                                              | Week 24   | 4.76                        | -                            |
| Golimumab                                                                                               | Week 24   | 4.53                        | -                            |
| Data sourced from a 2014 systematic review and meta-analysis. <a href="#">[12]</a> <a href="#">[16]</a> |           |                             |                              |

Table 2: Efficacy of Infliximab in a Pivotal Randomized Controlled Trial (ASSERT)

This table shows the percentage of patients achieving key clinical responses at 24 weeks.

| Outcome            | Infliximab 5 mg/kg<br>(n=201) | Placebo (n=78) | P-value |
|--------------------|-------------------------------|----------------|---------|
| ASAS20 Response    | 61.2%                         | 19.2%          | < 0.001 |
| ASAS40 Response    | 47%                           | 9%             | < 0.001 |
| BASDAI 50 Response | 51%                           | 10%            | < 0.001 |

Data from the ASSERT trial, a multicenter, randomized, placebo-controlled study.[\[11\]](#)

Table 3: Comparative Efficacy Rankings from Network Meta-Analysis

Network meta-analyses allow for indirect comparisons of treatments. The Surface Under the Cumulative Ranking (SUCRA) value reflects the probability that a treatment is the best among all options.

| Outcome (Weeks 12-16)         | Top Ranked Treatments | SUCRA Value |
|-------------------------------|-----------------------|-------------|
| Change from Baseline in BASFI | 1. Golimumab IV       | 81%         |
| 2. Infliximab 5 mg/kg         | 80%                   |             |
| Change from Baseline in CRP   | 1. Infliximab 5 mg/kg | 90%         |
| 2. Golimumab IV               | 82%                   |             |

Data from a 2020 systematic review and network meta-analysis.[\[15\]](#)[\[17\]](#)

## Safety and Tolerability

Across multiple meta-analyses, Infliximab and its biosimilar demonstrated a safety profile comparable to other biologic agents, with no significant differences found in the occurrence of

serious adverse events.[12][13] In the ASSERT trial, adverse events were reported by 82.2% of patients receiving Infliximab and 72.0% of those on placebo, with most events being mild to moderate in severity.[11] As with all TNF inhibitors, there is an increased risk of serious infections, and patients should be monitored accordingly.[2][18]

## Conclusion

Meta-analyses of clinical trial data consistently demonstrate that Infliximab is a highly effective treatment for active ankylosing spondylitis.[10] Compared to placebo, Infliximab shows a rapid and significant improvement in disease activity, function, and inflammation.[9][11][19] Network meta-analyses indicate that Infliximab ranks among the highest for efficacy when compared with other biologics, particularly in reducing C-reactive protein levels and improving functional index scores.[15][17][20] The safety profile of Infliximab is well-characterized and considered comparable to other TNF inhibitors.[12][13] These findings support the use of Infliximab as a primary therapeutic option for patients with ankylosing spondylitis who have not responded adequately to conventional treatments.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ankylosing spondylitis - Wikipedia [en.wikipedia.org]
- 2. TNF Inhibitors for Ankylosing Spondylitis [webmd.com]
- 3. drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. Meta-analysis in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-Methodology: Conducting and Reporting Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Meta-Analytic Methodology for Basic Research: A Practical Guide [frontiersin.org]
- 8. spssanalysis.com [spssanalysis.com]

- 9. Adalimumab, etanercept and infliximab for the treatment of ankylosing spondylitis: a systematic review and economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adalimumab, etanercept and infliximab for the treatment of ankylosing spondylitis: a systematic review and economic evaluation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative efficacy and safety of biosimilar infliximab and other biological treatments in ankylosing spondylitis: systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of biosimilar infliximab and other biological treatments in ankylosing spondylitis: systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A systematic review and network meta-analysis of current and investigational treatments for active ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. researchgate.net [researchgate.net]
- 18. Infliximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Long-term safety and efficacy of infliximab for the treatment of ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
- To cite this document: BenchChem. [A Meta-Analysis of Infliximab for Ankylosing Spondylitis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1251215#meta-analysis-of-clinical-trial-data-for-infliximab-in-ankylosing-spondylitis>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)